molecular formula C9H14Cl2N2 B14456313 (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride CAS No. 75348-50-4

(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride

Cat. No.: B14456313
CAS No.: 75348-50-4
M. Wt: 221.12 g/mol
InChI Key: KORAXYICOMHTGO-UHFFFAOYSA-N
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Description

(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N2 It is a derivative of hydrazine, characterized by the presence of a chloro-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride typically involves the reaction of p-chloroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazones with carbonyl-containing compounds, which may inhibit the activity of certain enzymes. Additionally, its chloro-substituted benzyl group can participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine hydrochloride: Similar structure but lacks the chloro and ethyl groups.

    Benzylhydrazine hydrochloride: Similar structure but lacks the chloro group.

    p-Chlorobenzylhydrazine hydrochloride: Similar structure but lacks the ethyl group.

Uniqueness

(p-Chloro-alpha-ethylbenzyl)hydrazine hydrochloride is unique due to the presence of both the chloro and ethyl groups on the benzyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

75348-50-4

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-chlorophenyl)propylhydrazine;hydrochloride

InChI

InChI=1S/C9H13ClN2.ClH/c1-2-9(12-11)7-3-5-8(10)6-4-7;/h3-6,9,12H,2,11H2,1H3;1H

InChI Key

KORAXYICOMHTGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NN.Cl

Origin of Product

United States

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